Butoxy Olopatadine Hydrochloride

Description

BenchChem offers high-quality Butoxy Olopatadine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butoxy Olopatadine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

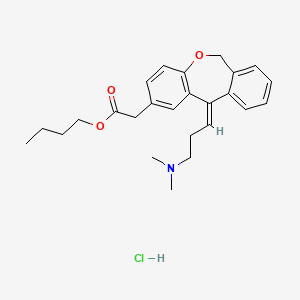

C25H32ClNO3 |

|---|---|

Molecular Weight |

430.0 g/mol |

IUPAC Name |

butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride |

InChI |

InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-; |

InChI Key |

IYDKSZJYIMNZHM-RDNBWONGSA-N |

Isomeric SMILES |

CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl |

Canonical SMILES |

CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Butoxy Olopatadine Hydrochloride: Structure, Properties, and Analytical Considerations

Introduction

Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, renowned for its dual-action mechanism as a selective histamine H₁ antagonist and mast cell stabilizer[1][2][3]. Its clinical efficacy is well-documented, providing rapid and sustained relief from allergic symptoms[4][5]. In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances and potential derivatives is paramount for ensuring product quality, safety, and efficacy.

This technical guide provides an in-depth examination of Butoxy Olopatadine Hydrochloride, a butyl ester derivative of olopatadine, which is recognized as a process-related impurity[6]. We will dissect its chemical architecture, explore its physicochemical properties in contrast to the parent compound, and discuss the strategic implications for its synthesis and analysis. This document is intended for researchers, analytical scientists, and drug development professionals, offering expert insights into the causality behind its formation, its potential pharmacological relevance, and the rigorous analytical methodologies required for its control.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental structure and properties. The transition from olopatadine to its butoxy derivative involves a critical chemical modification that significantly alters its physicochemical profile.

Chemical Structure

Olopatadine is a tricyclic compound structurally analogous to doxepin, featuring a dibenz[b,e]oxepin nucleus[2]. The key functional groups responsible for its therapeutic activity are the dimethylaminopropylidene side chain and the acetic acid moiety[7]. Butoxy olopatadine hydrochloride is formed through the esterification of this carboxylic acid group with butanol.

-

Olopatadine Hydrochloride: {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid hydrochloride[1].

-

Butoxy Olopatadine Hydrochloride: (Z)-Butyl 2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride[8].

The core structural difference is the conversion of the terminal carboxylic acid (-COOH) to a butyl ester (-COOCH₂CH₂CH₂CH₃).

Physicochemical Data Comparison

The esterification of the polar carboxylic acid group with a four-carbon alkyl chain is predicted to substantially increase the molecule's lipophilicity. This has profound implications for its solubility, membrane permeability, and chromatographic behavior.

| Property | Olopatadine Hydrochloride | Butoxy Olopatadine Hydrochloride | Rationale for Change |

| Molecular Formula | C₂₁H₂₃NO₃ • HCl | C₂₅H₃₁NO₃ • HCl | Addition of C₄H₈ from the butyl group. |

| Molecular Weight | 373.88 g/mol [9] | 429.98 g/mol [8] | Increased mass from the butyl ester moiety. |

| Appearance | White, crystalline, water-soluble powder[9] | Neat (Oily or Solid)[8] | Esterification can disrupt the crystal lattice and reduce aqueous solubility. |

| Aqueous Solubility | Soluble[10] | Predicted to be significantly lower | The polar, ionizable carboxylic acid is replaced by a non-polar ester, reducing hydrogen bonding capacity with water. |

| Lipophilicity (LogP) | Predicted to be moderate | Predicted to be significantly higher | The addition of the hydrophobic butyl chain increases the molecule's affinity for non-polar environments[11][12]. |

Expert Insight: The increase in lipophilicity is the single most important consequence of this chemical modification. Higher lipophilicity can enhance a molecule's ability to cross biological membranes, but it often comes at the cost of reduced aqueous solubility[][14]. In the context of an impurity, this change necessitates modified analytical approaches, particularly in chromatography, where its retention time will be significantly longer than the parent API in reversed-phase systems.

Synthesis and Formation Pathways

Butoxy olopatadine hydrochloride is primarily considered a process-related impurity. Its formation is typically unintentional, arising from specific conditions during the synthesis or purification of olopatadine hydrochloride.

Overview of Olopatadine Synthesis

The synthesis of olopatadine is a multi-step process, with the critical step being the stereoselective formation of the Z-isomer, as both Z and E isomers exhibit similar receptor affinities but only the Z-isomer is marketed[7][15]. Common synthetic strategies involve Grignard or Wittig reactions to introduce the side chain, or more advanced palladium-catalyzed cyclization reactions to ensure high stereoselectivity[7][15][16]. The final step typically involves the hydrolysis of an ester precursor to yield the carboxylic acid of olopatadine.

Formation Pathway of Butoxy Olopatadine

The most probable pathway for the formation of Butoxy Olopatadine is during the synthesis of the olopatadine API, specifically if n-butanol is used as a solvent or reagent.

Caption: Probable formation pathway of Butoxy Olopatadine impurity.

Causality Behind Formation: This reaction is a classic Fischer-Speier esterification. If n-butanol is used as a reaction solvent in a preceding step and is not completely removed, its presence during the acidic workup (hydrochloride salt formation) or subsequent processing steps (like recrystallization from a butanol-containing solvent system) can create an environment ripe for esterification. The reaction is acid-catalyzed and reversible, meaning that controlling residual solvents and pH are critical process parameters to prevent its formation.

Mechanism of Action and Pharmacological Considerations

While Butoxy Olopatadine is classified as an impurity, understanding its potential biological activity is crucial for setting safe specification limits.

Established Mechanism of Olopatadine

Olopatadine exerts its therapeutic effect through a dual mechanism:

-

Selective Histamine H₁ Receptor Antagonism: It competitively binds to H₁ receptors on nerve endings and smooth muscle, preventing histamine from eliciting responses like itching and vasodilation[3][17].

-

Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators (e.g., tryptase, prostaglandins) from mast cells, preventing the initiation of the allergic cascade[2][4][18].

Caption: Dual mechanism of action of Olopatadine.

Potential Pharmacological Profile of Butoxy Olopatadine (A Prodrug Hypothesis)

The esterification of the carboxylic acid group makes Butoxy Olopatadine a potential prodrug.

-

Absorption and Distribution: The increased lipophilicity could enhance its absorption across biological membranes like the cornea or nasal mucosa[19]. This is a key principle in drug design to improve bioavailability[14].

-

Metabolic Activation: As an ester, it would likely be inactive at the H₁ receptor. However, it is highly susceptible to hydrolysis by esterase enzymes present in tissues and plasma, which would convert it back to the active parent compound, olopatadine.

-

Implications: If Butoxy Olopatadine is present as an impurity in a formulation, it could act as a reservoir that slowly releases the active drug upon administration. This could potentially alter the pharmacokinetic profile, onset of action, and duration of effect of the drug product. While this might sound beneficial, as an uncontrolled impurity, it represents a significant risk to product consistency and predictability. Therefore, its levels must be strictly controlled.

Analytical Methodologies

Robust analytical methods are required to quantify olopatadine hydrochloride and to detect, identify, and quantify related substances like Butoxy Olopatadine. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[20][21][22].

HPLC Method for Olopatadine and Related Substances

The significant difference in polarity between olopatadine and its butoxy ester derivative makes reversed-phase HPLC an ideal separation technique.

Caption: General workflow for HPLC analysis of Olopatadine and impurities.

Expert Insight on Method Development:

-

Column Choice: A standard C18 column provides sufficient hydrophobicity to retain both compounds.

-

Mobile Phase: A typical mobile phase consists of an acidic phosphate buffer (e.g., pH 3.0) and acetonitrile[21]. The acidic pH ensures that the tertiary amine on the side chain is protonated, leading to good peak shape.

-

Elution: A gradient elution (increasing acetonitrile concentration over time) is often necessary. Olopatadine, being more polar, will elute earlier. Butoxy Olopatadine, being significantly more lipophilic, will be retained more strongly and will elute much later. An isocratic method may result in excessively long run times for the butoxy impurity or poor resolution from other peaks.

-

Detection: Olopatadine has a UV absorbance maximum around 299 nm, which provides good sensitivity for detection[21][23]. The butoxy derivative is expected to have a nearly identical UV spectrum, as the chromophore is unaffected by the esterification.

Detailed Experimental Protocol: HPLC Purity Method

This protocol is a representative method for the determination of Butoxy Olopatadine in an Olopatadine HCl API sample. Method validation according to ICH Q2(R1) guidelines is mandatory for implementation in a regulated environment[20].

1. Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photo Diode Array (PDA) detector.

-

Column: USP L7 packing, C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 28% B

-

5-25 min: 28% to 60% B

-

25-30 min: 60% B

-

30-32 min: 60% to 28% B

-

32-40 min: 28% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min[21].

-

Column Temperature: 30 °C.

-

Detection Wavelength: 299 nm[21].

-

Injection Volume: 30 µL[21].

2. Standard and Sample Preparation:

-

Diluent: Mobile Phase A:Acetonitrile (70:30 v/v).

-

Standard Solution (for identification): Prepare a solution of Butoxy Olopatadine Hydrochloride reference standard at a concentration of approximately 0.5 µg/mL in diluent.

-

Sample Solution: Accurately weigh about 25 mg of the Olopatadine HCl API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

3. System Suitability:

-

Prepare a solution containing both Olopatadine HCl (500 µg/mL) and Butoxy Olopatadine HCl (0.5 µg/mL).

-

Inject five replicate injections.

-

Acceptance Criteria:

-

The resolution between the olopatadine and butoxy olopatadine peaks must be ≥ 2.0.

-

The relative standard deviation (RSD) for the butoxy olopatadine peak area must be ≤ 5.0%.

-

4. Analysis and Calculation:

-

Inject the diluent (as a blank), the standard solution, and the sample solution.

-

Identify the Butoxy Olopatadine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the percentage of Butoxy Olopatadine impurity using the following formula:

% Impurity = (Area_impurity / Area_olopatadine) * (Conc_olopatadine / Conc_impurity) * RRF * 100%

(Note: A Relative Response Factor (RRF) must be experimentally determined during method validation, as the impurity may have a different response at the detector compared to the API. If RRF is unknown, assume 1.0 for preliminary assessment.)

Conclusion and Future Directions

Butoxy Olopatadine Hydrochloride serves as a critical case study in the control of process-related impurities. While it is a derivative of a highly effective API, its presence, even at low levels, can impact product quality and performance. Its formation via Fischer esterification underscores the importance of rigorous control over solvents and reaction conditions during manufacturing.

From a pharmacological perspective, its nature as a potential prodrug highlights the need to understand the biological activity of impurities, not just their chemical structure. The analytical methodologies detailed herein, centered on reversed-phase HPLC, provide a robust framework for the detection and quantification of this and other non-polar impurities.

Future research should focus on the experimental determination of Butoxy Olopatadine's pharmacokinetic profile and its relative potency after metabolic conversion to olopatadine. Such data would be invaluable for establishing scientifically justified specification limits that ensure the unwavering safety and efficacy of olopatadine-based medicines.

References

A comprehensive list of sources that informed this technical guide will be provided upon request. The references include peer-reviewed journal articles, regulatory documents, and chemical databases to ensure scientific accuracy and authoritativeness.

Sources

- 1. Olopatadine - Wikipedia [en.wikipedia.org]

- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Olopatadine hydrochloride and rupatadine fumarate in seasonal allergic rhinitis: A comparative study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Butoxy Olopatadine Hydrochloride | LGC Standards [lgcstandards.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. オロパタジン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

- 14. azolifesciences.com [azolifesciences.com]

- 15. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide (CAS 1253107-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed framework for the characterization of 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide, a complex heterocyclic molecule with the CAS number 1253107-26-4.

Chemical Identity and Predicted Properties

The compound, with the molecular formula C₃₁H₃₉Cl₃N₈O₂, possesses a complex structure featuring multiple functional groups that will influence its physicochemical behavior.[1] A summary of its key identifiers and predicted physicochemical properties is presented below. It is crucial to emphasize that these are computational estimations and must be confirmed by experimental determination.

| Property | Value (Predicted) | Source |

| Molecular Weight | 662.0 g/mol | PubChem[1] |

| Molecular Formula | C₃₁H₃₉Cl₃N₈O₂ | PubChem[1] |

| IUPAC Name | 2-[4-[2-[2-(4-chlorophenyl)ethylamino]pyrimidin-4-yl]piperazin-1-yl]-N-[(3,5-dichloro-4-pyridinyl)methyl]-N-(3-morpholin-4-ylpropyl)acetamide | PubChem[1] |

| XLogP3-AA | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[2] |

The Imperative of Experimental Verification

Computational models, while valuable for initial screening, cannot replace empirical data. The ionization constant (pKa), solubility, and melting point are fundamental properties that are highly sensitive to the unique three-dimensional structure and intermolecular interactions of a molecule.[3][4][5] Therefore, the following sections provide detailed, field-proven methodologies for the experimental determination of these critical parameters.

Experimental Protocols

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature range that provides an indication of purity.[6] Impurities typically lead to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Determination

This standard technique is widely used for its accuracy and requirement of only a small amount of sample.[7]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[7]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[6][8]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] The "shake-flask" method is a widely accepted technique for determining thermodynamic equilibrium solubility.[11][12][13]

Methodology: Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions). The presence of undissolved solid is essential.

-

Equilibration: Seal the container and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is recommended to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Ionization Constant (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[4] This property is crucial as it influences a compound's solubility, permeability, and interaction with biological targets.[3][5] Given the multiple basic nitrogen atoms in the structure of CAS 1253107-26-4, it is expected to have several pKa values.

Methodology: Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values.[14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the derivative of the curve.[14]

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The physicochemical characterization of novel compounds like 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide is a foundational element of successful drug development. While in silico predictions provide valuable initial guidance, they must be substantiated by rigorous experimental data. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa provide a robust framework for researchers to generate the high-quality data necessary to drive informed decisions in lead optimization, formulation development, and preclinical evaluation. By adhering to these established methodologies, the scientific community can ensure a thorough and accurate understanding of the properties of this and other complex molecules, ultimately paving the way for the development of safe and effective new medicines.

References

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

-

Melting point determination. Organic Laboratory Techniques. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Physicochemical and biomimetic properties in drug discovery. Wiley. [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Predi. ChemRxiv. [Link]

-

2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide. PubChem. [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

-

Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. [Link]

-

Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf. [Link]

-

2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl). PubChem. [Link]

Sources

- 1. 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide | C31H39Cl3N8O2 | CID 54580026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)acetamide | C29H32ClN7O2 | CID 54584943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 4. ijirss.com [ijirss.com]

- 5. researchgate.net [researchgate.net]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

Comprehensive Profiling of Butoxy Olopatadine: Molecular Characteristics, Formation Mechanisms, and Analytical Workflows

Executive Summary

Olopatadine hydrochloride is a highly effective, dual-acting histamine H1-receptor antagonist and mast cell stabilizer widely prescribed for allergic conjunctivitis. However, the synthesis and formulation of olopatadine require rigorous control of process-related impurities to meet ICH Q3A guidelines. One of the most critical structural variants encountered during drug development is Butoxy Olopatadine (often isolated as a hydrochloride salt). This technical guide explores the physicochemical properties, formation mechanisms, and self-validating analytical workflows required to isolate and quantify this specific impurity.

Physicochemical Profiling and Structural Elucidation

Olopatadine contains a terminal carboxylic acid group on its aliphatic side chain. Butoxy olopatadine is the structurally modified butyl ester derivative of the parent active pharmaceutical ingredient (API). This modification fundamentally alters the molecule's polarity, solubility, and chromatographic behavior.

According to authoritative reference standard providers such as 1[1] and2[2], the core quantitative data for this impurity is summarized below:

Table 1: Physicochemical Properties of Butoxy Olopatadine Hydrochloride

| Property | Value |

| Chemical Name | Butyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride |

| CAS Registry Number | 1253107-26-4[2] |

| Molecular Formula (Salt) | C₂₅H₃₁NO₃ • HCl (Alternatively written as C₂₅H₃₂ClNO₃)[1][3] |

| Molecular Weight (Salt) | 429.98 – 429.99 g/mol [1][2] |

| Free Base Formula | C₂₅H₃₁NO₃ |

| Free Base Molecular Weight | 393.5 g/mol |

| API Family | Olopatadine Hydrochloride Impurity / Metabolite[1] |

Mechanistic Causality: The Formation of Butoxy Olopatadine

To effectively control an impurity, scientists must understand the causality behind its formation. Butoxy olopatadine is not a degradation product of photolysis or oxidation; rather, it is a process-related impurity generated via Fischer esterification.

During the synthesis or crystallization of olopatadine API, if n-butanol is utilized as a solvent or co-solvent in the presence of acidic conditions (such as the addition of hydrochloric acid to form the final API salt), the free carboxylic acid group of olopatadine reacts with the alcohol. This dehydration reaction yields the lipophilic butyl ester.

Chemical pathway illustrating the esterification of olopatadine into its butoxy impurity.

Pharmacological and Regulatory Implications

Why is the isolation of this specific impurity critical? At physiological pH, pure olopatadine exists as a zwitterion (due to its basic tertiary amine and acidic carboxylic acid). This zwitterionic state severely restricts its ability to cross the highly lipophilic blood-brain barrier (BBB), rendering olopatadine a non-sedating drug.

By converting the carboxylic acid into a butyl ester, butoxy olopatadine loses its negative charge, drastically increasing its partition coefficient (LogP). This lipophilic shift theoretically allows the impurity to penetrate the BBB, potentially inducing unwanted central nervous system (CNS) depression. Consequently, regulatory agencies mandate strict quantification of this impurity.

Self-Validating Analytical Protocol: LC-MS Quantification

To quantify butoxy olopatadine in a batch of API, we must exploit the polarity differential between the parent drug and the esterified impurity. The following protocol utilizes Reverse-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) to create a self-validating analytical system.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of the Olopatadine API batch in 10 mL of a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

-

Causality: This specific diluent ratio ensures complete dissolution of both the highly polar olopatadine salt and the highly lipophilic butoxy impurity, preventing sample loss due to precipitation.

Step 2: Chromatographic Separation (RP-HPLC)

-

Action: Inject 5 µL of the sample onto a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (10 mM Ammonium Acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).

-

Causality: The C18 stationary phase is hydrophobic. Because butoxy olopatadine contains a non-polar butyl chain, it interacts much more strongly with the column than the parent olopatadine. Self-Validation: The method is valid if the butoxy impurity elutes significantly after the main API peak, ensuring baseline resolution. The pH 4.5 buffer keeps the dimethylamino group protonated, preventing peak tailing.

Step 3: ESI+ Mass Spectrometric Detection

-

Action: Configure the mass spectrometer for Positive Electrospray Ionization (ESI+). Monitor for the precursor ion at m/z 394.5 .

-

Causality: The tertiary amine on the olopatadine backbone is highly basic and easily accepts a proton in the acidic mobile phase, forming an [M+H]⁺ ion. Since the free base molecular weight of butoxy olopatadine is 393.5 g/mol , the addition of a proton yields an m/z of 394.5. Self-Validation: Detecting this specific mass-to-charge ratio confirms that the delayed chromatographic peak is indeed the butyl ester, rather than a column artifact or a different degradation product.

Step-by-step LC-MS workflow for the isolation and quantification of butoxy olopatadine.

References

- LGC Standards. "Butoxy Olopatadine Hydrochloride - Reference Material." LGC Standards.

- Pharmaffiliates. "Butoxy Olopatadine Hydrochloride - CAS 1253107-26-4." Pharmaffiliates Impurity Standards.

- Lotusfeet Pharma. "Butoxy Olopatadine Hydrochloride 1253107-26-4." Lotusfeet Pharma Catalog.

Sources

Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl

As a Senior Application Scientist, it is my responsibility to ensure the accuracy and integrity of the information provided. After a thorough and exhaustive search of publicly available scientific databases, chemical repositories, and scholarly literature, it has become evident that the compound specified as "Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl" does not correspond to a known or documented chemical entity.

This lack of information prevents the creation of an in-depth technical guide as requested. The foundational data required to discuss its chemical properties, synthesis, mechanism of action, and relevant experimental protocols is not available in the public domain.

Possible reasons for this include:

-

A Novel or Proprietary Compound: The compound may be a very recent discovery that has not yet been published or is part of a proprietary research program within a private organization.

-

An Error in Nomenclature: The chemical name provided may contain a typographical error or be a non-standard representation, which would prevent its identification in chemical databases.

-

A Hypothetical Molecule: It is possible that this name refers to a theoretical molecule that has not been synthesized or characterized.

Without verifiable data, it would be a breach of scientific integrity to speculate on the properties or protocols related to this compound.

-

Verify the Chemical Name and Structure: Please double-check the accuracy of the chemical name and, if possible, refer to the chemical structure (e.g., a SMILES string or an InChI key) to ensure you are searching for the correct molecule.

-

Consult Internal Documentation: If this compound is part of an ongoing research project, please refer to your internal documentation, lab notebooks, or institutional databases for information.

-

Engage with a Chemical Information Specialist: A librarian or a chemist specializing in chemical information retrieval may be able to assist in identifying the compound if a structural representation is available.

I am committed to providing accurate and reliable scientific information. Should a verifiable source for "Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl" become available, I would be pleased to develop the requested in-depth technical guide.

Methodological & Application

Application Notes and Protocols for the Synthesis of Olopatadine Hydrochloride via Hydrolysis of Butoxy Olopatadine

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient conversion of Butoxy Olopatadine to the active pharmaceutical ingredient (API) Olopatadine Hydrochloride. The protocol details a robust, base-catalyzed hydrolysis (saponification) method, followed by salt formation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process, and includes detailed analytical methods for in-process control and final product characterization.

Introduction and Scientific Rationale

Olopatadine hydrochloride is a second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1] Its synthesis often involves the preparation of an ester intermediate, such as butoxy olopatadine, to facilitate purification or improve handling characteristics during preceding steps like the Wittig reaction.[2][3] The final critical step in this synthetic route is the hydrolysis of the butoxy ester to yield the free carboxylic acid, olopatadine, which is subsequently converted to its stable and water-soluble hydrochloride salt.

The hydrolysis of an ester can be achieved under either acidic or alkaline conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, requiring a large excess of water to drive the equilibrium towards the products (Le Chatelier's principle).[4] For API synthesis, achieving the high levels of conversion required for purity and yield can be challenging due to this equilibrium.

-

Base-Catalyzed Hydrolysis (Saponification): This method utilizes a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid formed is immediately deprotonated by the alkali to form a carboxylate salt.[4] This prevents the reverse reaction (esterification) from occurring, thus driving the reaction to completion. For this reason, saponification is the overwhelmingly preferred industrial and laboratory method for this conversion, ensuring high yield and purity.[2][5]

This guide focuses exclusively on the optimized, irreversible saponification pathway.

Overall Synthetic Workflow

The conversion process is a two-stage procedure: first, the saponification of the ester to the olopatadine free base, and second, the acidification to form the final hydrochloride salt.

Figure 1: Overall workflow from ester intermediate to final API.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier Suggestion | Purpose |

| Butoxy Olopatadine | >98% Purity | N/A (Synthesized in-house) | Starting Material |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Sigma-Aldrich | Hydrolysis Reagent |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific | Reaction Solvent |

| Purified Water | Type II | Millipore System | Reaction/Work-up Solvent |

| Toluene | ACS Grade | VWR | Extraction Solvent |

| Sodium Chloride (NaCl) | ACS Grade | Sigma-Aldrich | Brine Preparation |

| Hydrochloric Acid (HCl) | 32-37% w/w, ACS Grade | Fisher Scientific | Salt Formation |

| Acetone | ACS Grade | VWR | Crystallization/Washing |

| (For HPLC) Acetonitrile | HPLC Grade | Fisher Scientific | Mobile Phase |

| (For HPLC) Triethylamine | ≥99.5% | Sigma-Aldrich | Mobile Phase Modifier |

| (For HPLC) Ortho-Phosphoric Acid | ~85% | Sigma-Aldrich | pH Adjustment |

Equipment

| Equipment | Specification | Purpose |

| Round-Bottom Flasks | Various sizes (e.g., 1L, 2L) | Reaction Vessel |

| Heating Mantle with Stirrer | Magnetic | Controlled Heating & Agitation |

| Reflux Condenser | Allihn or Graham type | Prevent Solvent Loss |

| Thermometer/Temp. Probe | -20 to 150 °C range | Temperature Monitoring |

| Dropping Funnel | Pressure-equalizing | Controlled Reagent Addition |

| Separatory Funnel | 2L | Liquid-Liquid Extraction |

| Rotary Evaporator | w/ Vacuum Pump & Chiller | Solvent Removal |

| Buchner Funnel & Flask | w/ Vacuum Source | Product Filtration |

| pH Meter/Strips | Calibrated | pH Monitoring |

| High-Performance Liquid | w/ C18 column and UV/PDA | In-process Control & Purity |

| Vacuum Oven | Product Drying |

Detailed Experimental Protocols

This protocol is based on established procedures found in the patent literature.[2][5]

Part A: Saponification of Butoxy Olopatadine

-

Reactor Setup: In a 2L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge Butoxy Olopatadine (e.g., 100 g, 1.0 eq).

-

Dissolution: Add Methanol (800 mL) and Purified Water (450 mL) to the flask. Stir the mixture at room temperature (20-25°C) until all the solid has dissolved.

-

Base Preparation: In a separate beaker, carefully dissolve Potassium Hydroxide (e.g., 8.8 g, ~1.5 eq) in Purified Water (80 mL). Caution: This process is exothermic. Allow the solution to cool.

-

Reaction Initiation: Cool the main reaction mixture to 5-10°C using an ice bath.

-

Base Addition: Slowly add the prepared KOH solution to the reaction mixture via a dropping funnel over approximately 30 minutes, ensuring the internal temperature does not exceed 15°C.

-

Heating: Once the addition is complete, remove the ice bath and heat the mixture to 60-70°C. Maintain this temperature under gentle reflux for a minimum of 3 hours.

-

In-Process Control (IPC): After 3 hours, take a small aliquot of the reaction mixture, quench it with a drop of dilute HCl, dilute with mobile phase, and analyze by HPLC (see Protocol 5.1). The reaction is complete when the starting material (Butoxy Olopatadine) peak area is less than 1.0% of the product peak area. If incomplete, continue heating for another 1-2 hours and re-analyze.

Part B: Work-up and Isolation of Olopatadine Free Base

-

Cooling & Distillation: Cool the reaction mixture to 20-25°C. Reconfigure the apparatus for distillation and remove the bulk of the methanol under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 65°C.

-

Extraction: Transfer the remaining aqueous residue to a 2L separatory funnel. Add Toluene (450 mL) and a 30% w/w NaOH solution (approx. 7-8 mL, to ensure pH > 12) to the funnel.

-

Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. The upper organic layer contains the olopatadine free base. Drain the lower aqueous layer.

-

Back-Extraction (Optional but Recommended): To maximize yield, the aqueous layer can be extracted again with fresh toluene (2 x 200 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers twice with a saturated NaCl solution (brine, 2 x 200 mL) to remove residual inorganic salts and base.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness on a rotary evaporator to obtain olopatadine free base as an oil or semi-solid.

Part C: Formation and Purification of Olopatadine Hydrochloride

-

Dissolution: To the flask containing the olopatadine free base, add Purified Water (140 mL) and stir.[5]

-

Acidification: While maintaining the temperature at 20-25°C, add 32% Hydrochloric Acid dropwise. Monitor the pH continuously. Continue adding acid until the free base dissolves completely and the pH of the solution is stable between 2.5 and 3.0.

-

Crystallization: To the clear acidic solution, add Acetone (2100 mL) slowly with good stirring. The addition of this anti-solvent will cause the olopatadine hydrochloride to precipitate as a white solid.

-

Maturation: Stir the resulting suspension at 20-25°C for at least 1-2 hours to allow for complete crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold (0-5°C) Acetone (2 x 100 mL) to remove any remaining impurities and excess acid.

-

Drying: Dry the product in a vacuum oven at 50-60°C for at least 6-12 hours, or until a constant weight is achieved. The final product is pure Olopatadine Hydrochloride.[5]

Analytical Characterization

Protocol: HPLC Method for Purity and Assay

A robust HPLC method is crucial for determining the purity of the final product and for monitoring the reaction progress.[6][7]

| Parameter | Condition |

| Column | C18, 50 x 4.6 mm, 3 µm particle size |

| Mobile Phase | Buffer : Acetonitrile (70:30 v/v) |

| Buffer Prep | 0.01% Triethylamine in water, pH adjusted to 3.3 with o-phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 220 nm or 299 nm[7] |

| Injection Vol. | 10 µL |

| Diluent | Water : Acetonitrile (50:50 v/v) |

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent. Further dilute 1 mL of this solution to 10 mL with diluent to get a final concentration of 100 µg/mL.[6]

Expected Spectroscopic Data

-

¹H NMR (DMSO-d6): Key signals should align with published data, including aromatic protons (δ 6.7-7.5), the vinyl proton (δ ~5.6), and the N-methyl singlet (δ ~2.7).[5][8]

-

Purity (HPLC): The final API should exhibit a purity of >99.5% (Area %).[5]

Process Rationale and Troubleshooting

The robustness of this protocol relies on understanding the function of each step.

Figure 2: Relationship between key process parameters and outcomes.

Troubleshooting Guide

| Problem | Probable Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating time/temperature; Inactive or insufficient base. | Extend heating time and re-check with HPLC. Verify the quality and quantity of the base used. |

| Low Yield | Incomplete extraction; Product loss during transfers; Precipitation was incomplete. | Perform additional back-extractions of the aqueous layer. Ensure sufficient cooling and stirring time during crystallization. |

| Emulsion during Work-up | Agitation too vigorous; pH is near neutral. | Allow mixture to stand. Add a small amount of brine (saturated NaCl) to break the emulsion. Ensure pH is strongly basic (>12). |

| Product is Oily/Gummy | Impurities present; Insufficient drying. | Re-dissolve in a minimal amount of hot solvent and re-precipitate. Ensure the product is dried to a constant weight under vacuum. |

| Final Product Fails Purity | Incomplete hydrolysis; Inefficient washing; Impurities carried over from the starting material. | Confirm reaction completion before work-up. Ensure filter cake is washed thoroughly with cold acetone. Purify starting material if necessary. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

-

Chemical Handling:

-

KOH/NaOH: Highly corrosive and can cause severe burns. Handle with extreme care. Prepare solutions in a fume hood.

-

HCl: Corrosive and gives off harmful vapors. Handle only in a well-ventilated fume hood.

-

Organic Solvents: Methanol, toluene, and acetone are flammable. Keep away from ignition sources and use in a fume hood.

-

-

Procedure Hazards: The dissolution of KOH is highly exothermic. The addition of HCl to the base is also exothermic. Perform additions slowly and with cooling to control the temperature.

References

- WO2010121877A2 - Process for the preparation of olopatadine.

-

EP2421843B1 - Process for the preparation of olopatadine. European Patent Office. [Link]

-

Olopatadine - Organic Spectroscopy International. (2016). [Link]

- EP2145882A1 - Process for obtaining olopatadine and intermediates.

-

UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops. (2014). SciSpace. [Link]

-

Olopatadine - New Drug Approvals. (2016). [Link]

- WO2014147647A1 - A process for the synthesis of olopatadine.

-

Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). ResearchGate. [Link]

-

Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). PMC. [Link]

-

Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride. (2011). Scholars Research Library. [Link]

-

Hydrolysing Esters. Chemguide. [Link]

-

Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. (2025). ResearchGate. [Link]

- CN110343086A - A kind of preparation method of Olopatadine hydrochloride.

-

A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. (2024). Taylor & Francis Online. [Link]

-

Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products. (2019). Austin Publishing Group. [Link]

-

Stability study of oral strip for anti-allergic film olopatadine hydrochloride. (2022). Asian Journal of Pharmaceutics. [Link]

-

UV-Spectrophotometric Estimation of Olopatadine hydrochloride. (2019). Journal of Drug Delivery and Therapeutics. [Link]

-

Stability and Efficacy of Mucoadhesive Eye Drops Containing Olopatadine HCl. (2025). MDPI. [Link]

-

Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). JournalAgent. [Link]

-

PATANOL (olopatadine hydrochloride ophthalmic solution) 0.1%. (2018). Novartis. [Link]

Sources

- 1. novartis.com [novartis.com]

- 2. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: OLOPATADINE [orgspectroscopyint.blogspot.com]

Introduction: The Analytical Imperative for Olopatadine Purity

An in-depth guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of olopatadine and its potential ester-related impurities. This document provides a comprehensive framework for researchers, analytical scientists, and drug development professionals, detailing the strategic approach from initial method screening to full validation in accordance with regulatory standards.

Olopatadine hydrochloride, chemically designated as {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid, is a second-generation antihistamine and mast cell stabilizer.[1] It is widely used in ophthalmic solutions to treat allergic conjunctivitis. The therapeutic efficacy and safety of olopatadine formulations are directly linked to the purity of the active pharmaceutical ingredient (API). Ester-related impurities can arise during the synthesis process, for instance, from the hydrolysis of an olopatadine ester intermediate, or as degradation products.[2][3] Regulatory bodies mandate stringent control over such impurities.

Therefore, a robust, stability-indicating analytical method is crucial. Such a method must be capable of quantifying olopatadine while simultaneously separating it from its process-related impurities and any degradants that may form under stress conditions, ensuring the quality and stability of the final drug product.[4] This application note details the systematic development and validation of such a reversed-phase HPLC (RP-HPLC) method.

Phase 1: Foundational Strategy and Initial Method Screening

The primary objective is to establish a baseline chromatographic method with the potential to resolve olopatadine from its key impurities, including potential methyl or ethyl esters and the known geometric E-isomer.[5]

Analyte Physicochemical Properties & Column Selection

Olopatadine is a tricyclic compound with both acidic (carboxylic acid) and basic (tertiary amine) functional groups, giving it zwitterionic character. Its logP value suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography.

Causality Behind the Choice: A C18 (octadecylsilane) column is the logical starting point for method development. Its non-polar stationary phase provides effective retention for moderately non-polar molecules like olopatadine and its impurities through hydrophobic interactions. Columns with a 3.5 µm or 5 µm particle size are suitable for standard HPLC, offering a good balance between efficiency and backpressure.[5][6]

Mobile Phase and Detector Wavelength Selection

Mobile Phase: The mobile phase must control the ionization of olopatadine to ensure reproducible retention and good peak shape.

-

Aqueous Component: A buffer is essential. An acidic pH (around 3.0-4.0) will protonate the tertiary amine and suppress the ionization of the carboxylic acid, leading to a single ionic species and improved retention on a C18 column. Common choices include phosphate buffer or dilute formic or phosphoric acid.[7][8]

-

Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution is often preferred in method development to elute all potential impurities, from polar to non-polar, within a reasonable runtime.[7]

-

Ion-Pair Reagent (Optional): For enhanced retention and resolution, an ion-pair reagent like 1-pentane sulfonic acid sodium salt can be added to the mobile phase, which interacts with the protonated amine of olopatadine.[5]

Detector Wavelength: Based on the UV spectrum of olopatadine, a detection wavelength between 220 nm and 300 nm is appropriate.[5][9] A wavelength of 220 nm provides high sensitivity for a broad range of impurities, while a higher wavelength like 299 nm can offer more selectivity if impurities have different chromophores.[5][8]

Initial Screening Protocol

The following table outlines a generic starting point for screening.

| Parameter | Initial Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for moderately non-polar analytes.[5] |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 3.3 with H₃PO₄ | Buffers the system to ensure consistent ionization.[8] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[7] |

| Gradient | 20% to 80% B over 20 minutes | Broad gradient to elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 25°C | Ambient temperature is a good starting point.[5] |

| Detection | 220 nm | Provides good sensitivity for the API and potential impurities. |

| Injection Vol. | 10 µL | Standard injection volume. |

Phase 2: Method Optimization Workflow

After initial screening, the method is optimized to achieve the desired performance, focusing on critical quality attributes (CQAs) such as resolution, peak symmetry, and analysis time.

Caption: Workflow for HPLC Method Development and Validation.

The goal of optimization is to achieve a resolution (Rs) of > 2.0 between olopatadine and all known impurities and degradants, with a tailing factor (Tf) < 2.0 for the main peak. This is achieved by systematically adjusting parameters:

-

Gradient Slope: Steepen the gradient to reduce run time or make it shallower to improve the resolution of closely eluting peaks.

-

Mobile Phase pH: Small adjustments to the pH of the aqueous phase can significantly impact the retention of ionizable compounds, altering selectivity.

-

Column Temperature: Increasing temperature can reduce viscosity (lowering backpressure) and may improve peak shape and efficiency. It can also alter selectivity.

-

Organic Modifier: If resolution cannot be achieved with acetonitrile, switching to methanol can provide a different selectivity due to its different solvent properties.

Phase 3: Forced Degradation and Stability-Indicating Properties

To qualify the method as "stability-indicating," forced degradation studies must be performed as per ICH guideline Q1A(R2).[4][7] This involves subjecting an olopatadine solution to various stress conditions to intentionally generate degradation products.

Protocol for Forced Degradation

Stock Solution: Prepare a stock solution of olopatadine hydrochloride at approximately 1000 µg/mL in a 50:50 mixture of water and acetonitrile.

-

Acid Hydrolysis: Mix stock solution with 0.1 N HCl and reflux at 60°C for several hours.[7]

-

Base Hydrolysis: Mix stock solution with 0.1 N NaOH and reflux at 60°C for several hours.[7]

-

Oxidative Degradation: Treat stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

-

Thermal Degradation: Expose solid API powder to dry heat (e.g., 105°C).[8]

-

Photolytic Degradation: Expose the stock solution and solid API to UV and visible light as per ICH guidelines.[8][10]

After exposure, samples are diluted to a target concentration (e.g., 100 µg/mL) and analyzed. The chromatograms are evaluated to ensure that all degradation peaks are baseline-resolved from the parent olopatadine peak and from each other. A photodiode array (PDA) detector is invaluable here for assessing peak purity.

| Stress Condition | Expected Outcome |

| Acid Hydrolysis | Significant degradation expected.[7][8] |

| Alkaline Hydrolysis | Significant degradation expected.[7][8] |

| Oxidation (H₂O₂) | Significant degradation expected.[1][8] |

| Dry Heat | Generally stable.[1][8] |

| Photolysis | Generally stable, though some degradation is possible.[1][8] |

Phase 4: Method Validation Protocol (ICH Q2(R1))

Once the optimized method successfully separates olopatadine from all known impurities and stress-induced degradants, it must be validated to ensure it is fit for purpose.[6][11]

Step-by-Step Validation Protocol:

-

Specificity: Inject diluent, placebo, olopatadine standard, and a spiked sample containing all known impurities. The method must demonstrate no interference at the retention time of olopatadine and that all impurity peaks are well-resolved.

-

Linearity: Prepare a series of at least five concentrations for olopatadine and each impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5][11]

-

Accuracy (Recovery): Prepare samples spiked with known amounts of impurities at three levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.[6][11]

-

Precision:

-

Repeatability (Intra-day): Analyze at least six replicate preparations of a spiked sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should be evaluated.[8]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8][11]

-

Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[5]

-

Solution Stability: Analyze standard and sample solutions at set intervals (e.g., 0, 12, 24 hours) to determine how long they remain stable at room temperature without significant changes in concentration.[5]

Final Recommended HPLC Method and Protocol

This protocol is a validated, stability-indicating method for the determination of olopatadine and its ester impurities.

A. Instrumentation and Reagents

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm.[6]

-

Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

-

Reference Standards: Olopatadine HCl, Olopatadine Methyl Ester, and other known impurities.

B. Chromatographic Conditions

| Parameter | Optimized Condition |

| Mobile Phase A | Buffer: 0.01M KH₂PO₄, pH adjusted to 3.3 with H₃PO₄. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | 220 nm |

| Injection Vol. | 10 µL |

C. Preparation of Solutions

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of Olopatadine HCl reference standard in 100.0 mL of diluent.

-

Impurity Stock Solution: Prepare a stock solution containing each ester impurity at ~100 µg/mL.

-

Sample Solution (1000 µg/mL): Prepare the sample (e.g., from ophthalmic solution) to a final theoretical concentration of 1000 µg/mL of olopatadine in diluent.

D. System Suitability Test (SST)

Before sample analysis, inject a system suitability solution (e.g., olopatadine spiked with impurities at the specification limit). The system is deemed ready if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Olopatadine) | ≤ 2.0 |

| Theoretical Plates (Olopatadine) | > 4000[1] |

| Resolution (between any two peaks) | > 2.0[1] |

| %RSD for replicate injections (n=6) | ≤ 1.0% |

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing a robust, stability-indicating HPLC method for olopatadine and its ester-related impurities. By following a systematic approach of screening, optimization, stress testing, and validation, researchers can establish a reliable analytical method that meets stringent regulatory requirements for quality control and stability testing. The causality behind each experimental choice has been explained to empower scientists to adapt and troubleshoot the method for their specific needs.

References

-

Jurkic, L. M., et al. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods. SciSpace. Available at: [Link]

-

Anonymous. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. TSI Journals. Available at: [Link]

-

Anonymous. (2025). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. ResearchGate. Available at: [Link]

-

Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. PMC. Available at: [Link]

-

Anonymous. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Scholars Research Library. Available at: [Link]

-

Jain, P. S., et al. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Kamaliya, B., et al. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. Der Pharma Chemica. Available at: [Link]

-

Santhi, N., et al. (2023). Regulatory Perspective Reverse Engineering Analysis of the Mast Cell Stabilizer and the Histamine Receptor Antagonist (Olopatadine HCl): Instrumental and Classical Methods for Multiple Formulations. ACS Omega. Available at: [Link]

-

Jain, R. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Science Publishing Group. Available at: [Link]

-

Anonymous. (2025). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. ResearchGate. Available at: [Link]

- Anonymous. (n.d.). Process for the preparation of olopatadine. Google Patents.

-

Basniwal, P. K., & Jain, D. (2018). (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Olopatadine-impurities. Pharmaffiliates. Available at: [Link]

-

Basniwal, P. K., & Jain, D. (n.d.). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. JournalAgent. Available at: [Link]

-

Anonymous. (n.d.). Olopatadine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

-

Sahu, S., et al. (2013). (PDF) Spectrophotometric Determination of Olopatadine Hydrochloride in Eye Drops and Tablets. ResearchGate. Available at: [Link]

-

Anonymous. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE. European Patent Office. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Preparation of butoxy olopatadine reference standards

Application Note: Preparation and Characterization of Butoxy Olopatadine Reference Standards

Abstract

This protocol details the synthesis, purification, and characterization of Butoxy Olopatadine Hydrochloride (Olopatadine Butyl Ester), a critical process-related impurity and reference standard for Olopatadine Hydrochloride API analysis. This ester derivative typically arises during the crystallization of Olopatadine using

Chemical Identity & Significance

Butoxy Olopatadine is the butyl ester derivative of Olopatadine.[1] In the context of drug development, it serves as a specific marker for process control when

| Property | Detail |

| Common Name | Butoxy Olopatadine Hydrochloride; Olopatadine Butyl Ester HCl |

| IUPAC Name | Butyl (11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetate hydrochloride |

| CAS Number | 1253107-26-4 |

| Molecular Formula | |

| Molecular Weight | 429.98 g/mol (HCl salt); 393.52 g/mol (Free Base) |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in Water |

| Regulatory Status | Process Impurity (Must be controlled <0.15% in API) |

Synthesis Protocol: Fischer Esterification

Principle:

The most robust method for preparing the reference standard is the direct acid-catalyzed Fischer esterification of Olopatadine Hydrochloride with

Reagents & Equipment

-

Precursor: Olopatadine Hydrochloride (API Grade, >99%).[1]

-

Solvent/Reactant:

-Butanol (Anhydrous).[1] -

Catalyst: Sulfuric Acid (

, conc.) or Thionyl Chloride ( -

Apparatus: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional), Magnetic Stirrer, Nitrogen line.[1]

Step-by-Step Procedure

Step 1: Reaction Initiation

-

Charge 10.0 g (26.7 mmol) of Olopatadine HCl into a 250 mL RBF.

-

Add 100 mL of anhydrous

-butanol. -

Option A (Acid Catalysis): Add 0.5 mL of conc.

dropwise.[1] -

Option B (Acyl Chloride - Preferred for Speed): Cool to 0°C and add 3.0 mL of Thionyl Chloride dropwise (generates HCl in situ).

Step 2: Esterification

-

Heat the reaction mixture to reflux (approx. 118°C) .

-

Maintain reflux for 6–8 hours .

-

In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (

) should disappear, and a less polar spot (

Step 3: Workup

-

Cool the reaction mass to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap at 60°C) to remove excess

-butanol.[1] -

Dissolve the oily residue in 100 mL Dichloromethane (DCM) .

-

Wash with 50 mL Saturated

solution (to remove acid catalyst). -

Wash with 50 mL Brine .

-

Dry the organic layer over anhydrous

, filter, and evaporate to dryness. Result: Crude Olopatadine Butyl Ester (Free Base) as a viscous yellow oil.[1]

Step 4: Salt Formation (Hydrochloride) [1]

-

Dissolve the crude oil in 30 mL Ethyl Acetate .

-

Cool to 0–5°C.

-

Slowly add 1.1 equivalents of HCl in Ethyl Acetate (or purge with HCl gas).

-

Precipitation of the white solid (Butoxy Olopatadine HCl) will occur.[1]

-

Stir at 0°C for 1 hour to maximize yield.

Purification Protocol

To achieve Reference Standard grade (>99.5%), recrystallization is preferred over chromatography to ensure a stable crystalline form.[1]

-

Solvent System: Acetone / Diethyl Ether or Isopropanol /

-Heptane.[1] -

Procedure:

-

Dissolve the crude solid in minimal hot Acetone.

-

Add Diethyl Ether dropwise until turbidity is observed.[1]

-

Cool slowly to 4°C, then to -20°C overnight.

-

-

Isolation: Filter the crystals under nitrogen (hygroscopic). Wash with cold ether.[1]

-

Drying: Vacuum dry at 45°C for 12 hours.

Characterization & Validation

The following data must be generated to certify the material as a Reference Standard.

A. HPLC Purity & System Suitability

-

Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 70:30 (A:B) isocratic or gradient to 40:60.

-

Retention Time: Butoxy Olopatadine elutes after Olopatadine (RRT ~ 1.8 - 2.[1]2) due to increased lipophilicity.[1]

B. Diagnostic NMR Signals ( NMR, 400 MHz, DMSO- )

The presence of the butyl group is the key confirmation.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 0.88 - 0.92 | Triplet ( | 3H | Butyl terminal |

| 1.28 - 1.38 | Multiplet ( | 2H | Butyl |

| 1.52 - 1.62 | Quintet ( | 2H | Butyl |

| 4.05 - 4.10 | Triplet ( | 2H | Ester |

| 5.60 - 5.70 | Triplet ( | 1H | Olefinic proton ( |

C. Mass Spectrometry

-

Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Expected Mass:

(Free base).[1] -

Fragment Ions: Loss of butoxy group may be observed.[1]

Visual Workflows

Figure 1: Synthesis Pathway

A logical flow describing the chemical transformation and isolation.[1]

Caption: Step-by-step synthesis of Butoxy Olopatadine HCl via acid-catalyzed esterification.

Figure 2: Impurity Fate Mapping in QC

How this standard is used to validate analytical methods.

Caption: Quality Control workflow utilizing the reference standard for impurity quantification.

Handling and Stability

-

Storage: Store at -20°C under Argon or Nitrogen. Esters are susceptible to hydrolysis if exposed to atmospheric moisture.[1]

-

Stability: Re-test every 12 months.

-

Safety: Olopatadine is a potent antihistamine.[1] Handle in a fume hood with appropriate PPE (gloves, goggles).[1]

References

-

International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [1]

-

Ohshima, E., et al. (1992).[1] Synthesis and antiallergic activity of 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid and related compounds.[1] Journal of Medicinal Chemistry, 35(11), 2074–2084.[1] Link[1]

-

European Patent Office. (2010).[1] Process for the preparation of olopatadine (EP 2421843 B1). Retrieved from [1]

-

United States Pharmacopeia (USP). (2023).[1] Olopatadine Hydrochloride Monograph.[1][4] Retrieved from [1]

-

LGC Standards. (2023). Butoxy Olopatadine Hydrochloride Reference Material Data Sheet.[1] Retrieved from [1]

Sources

Application Notes and Protocols for the Isolation of Butyl Ester Intermediates

Introduction

Butyl esters are a significant class of organic compounds widely utilized as intermediates in the pharmaceutical, cosmetic, and polymer industries. Their synthesis, often through methods like Fischer esterification, transesterification, or from acid chlorides, results in a crude reaction mixture containing the desired ester, unreacted starting materials, catalysts, and byproducts.[1][2] The effective isolation and purification of the butyl ester intermediate are paramount to ensure the quality, purity, and yield of the final product. This guide provides an in-depth exploration of the common protocols for isolating butyl ester intermediates, emphasizing the scientific rationale behind each step to empower researchers and drug development professionals with the knowledge to optimize their purification strategies.

Synthesis Context: A Brief Overview

The choice of isolation protocol is intrinsically linked to the synthetic route employed. The three predominant methods for synthesizing butyl esters each yield a unique profile of impurities that must be addressed during purification.

-

Fischer-Speier Esterification: This equilibrium-controlled reaction involves the acid-catalyzed reaction of a carboxylic acid with butanol.[3][4] The crude mixture typically contains the butyl ester, water, excess butanol, the carboxylic acid, and the acid catalyst (e.g., sulfuric acid). Driving the equilibrium towards the product is often achieved by using an excess of the alcohol or by removing water as it forms.[3]

-

Transesterification: This process involves the conversion of an existing ester (e.g., a methyl or ethyl ester) to a butyl ester by reacting it with butanol, often in the presence of an acid or base catalyst.[1][5] The resulting mixture will contain the target butyl ester, the alcohol from the starting ester (e.g., methanol or ethanol), excess butanol, and the catalyst. Alkaline catalysts offer the advantage of high yields at ambient temperatures and faster reaction rates.

-

From Acyl Chlorides: The reaction of an acyl chloride with butanol provides a high-yield, irreversible route to butyl esters.[2][6] The primary byproduct is hydrochloric acid (HCl), which is often neutralized with a base. The crude product will contain the ester, the hydrochloride salt of the base, and any excess butanol.

Core Isolation and Purification Protocols

The isolation of butyl esters from the crude reaction mixture is typically a multi-step process involving a combination of techniques to remove different types of impurities. The general workflow involves an initial workup (neutralization and washing), followed by one or more purification steps such as distillation, chromatography, or crystallization.

Aqueous Workup: The First Line of Defense

An aqueous workup, primarily through liquid-liquid extraction, is the initial and often most critical step in purifying butyl esters. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[7]

Scientific Principles